

# A Comparative Guide to Synthetic vs. Native $\omega$ -Conotoxin GVIA for Researchers

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## Compound of Interest

Compound Name: *omega-Conotoxin gvia*

CAS No.: 92078-76-7

Cat. No.: B1627275

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For researchers in neuroscience and drug development,  $\omega$ -conotoxin GVIA is an invaluable tool for studying N-type voltage-gated calcium channels (Ca<sub>v</sub>2.2). This potent neurotoxin, originally isolated from the venom of the marine cone snail *Conus geographus*, offers high specificity and affinity for its target. With the advent of solid-phase peptide synthesis, a synthetic version of  $\omega$ -conotoxin GVIA is now widely available. This guide provides an objective comparison of synthetic and native  $\omega$ -conotoxin GVIA, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Extensive research has demonstrated that chemically synthesized  $\omega$ -conotoxin GVIA is biologically indistinguishable from its native counterpart. Studies have concluded that synthetic  $\omega$ -conotoxin GVIA acts exactly like the natural form, irreversibly blocking N-type voltage-gated calcium channels and inhibiting synaptic transmission.<sup>[1]</sup> This functional equivalence makes the synthetic version a reliable and more readily accessible substitute for the native toxin in most experimental applications.

## Quantitative Comparison of Biological Activity

While direct side-by-side quantitative comparisons in single studies are scarce, data from various sources consistently demonstrate the high potency of both forms of  $\omega$ -conotoxin GVIA. The following tables summarize key performance metrics, highlighting the comparable activity profiles of synthetic and native  $\omega$ -conotoxin GVIA.

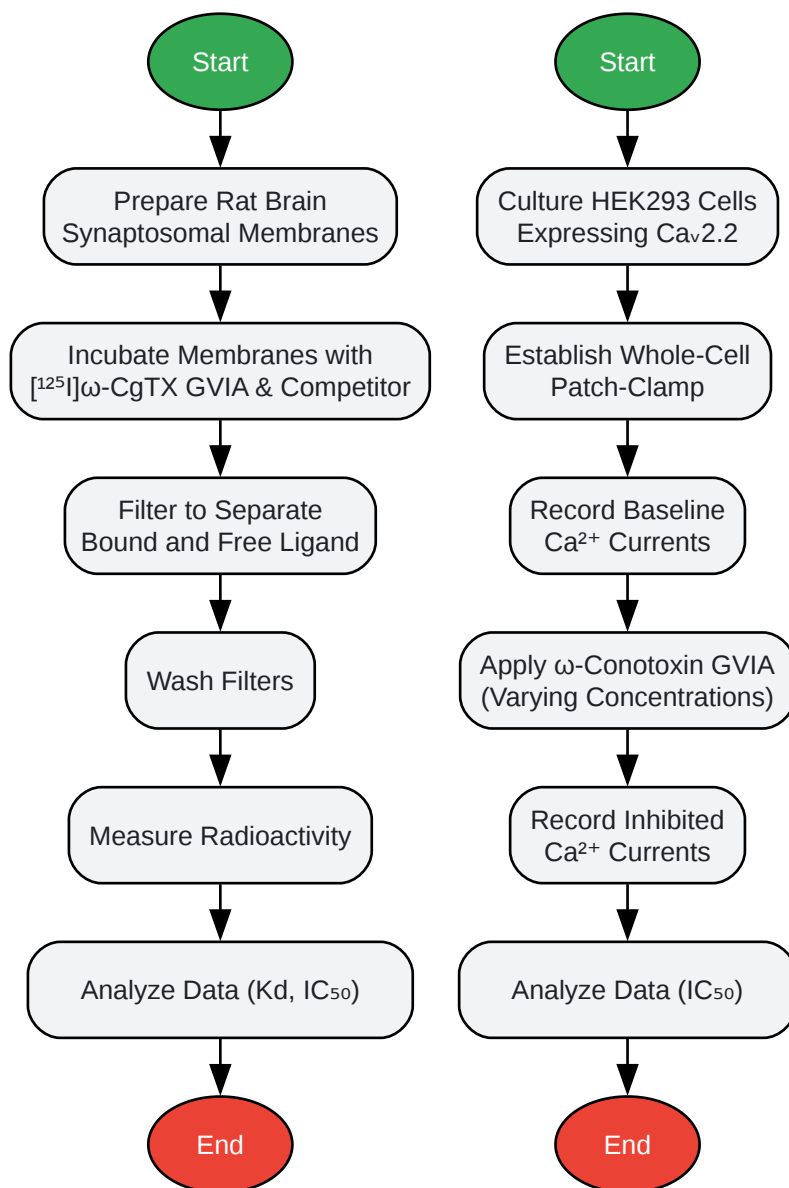
Parameter	Synthetic $\omega$ -Conotoxin GVIA	Native $\omega$ -Conotoxin GVIA	Assay Conditions	Source
IC <sub>50</sub>	9.72 pM	-	[ <sup>125</sup> I] $\omega$ -Conotoxin GVIA displacement from rat cortical membranes	[2]
IC <sub>50</sub>	0.15 nM	-	N-type calcium channel blockade	
K <sub>i</sub>	5.28 pM	-	[ <sup>125</sup> I] $\omega$ -Conotoxin GVIA displacement from rat cortical membranes	[2]
ED <sub>50</sub>	-	20 pmoles/kg (i.c.v.)	In vivo 'shaking' potency in rats	[3]

Note: The ED<sub>50</sub> value for a synthetic disulfide bond isomer of  $\omega$ -conotoxin GVIA was reported as 1500 pmoles/kg, highlighting the critical role of correct disulfide bonding for full biological activity.[3] The commercially available synthetic  $\omega$ -conotoxin GVIA is refolded to match the native structure and activity.

## Signaling Pathway of $\omega$ -Conotoxin GVIA

$\omega$ -Conotoxin GVIA exerts its effect by physically occluding the pore of N-type voltage-gated calcium channels located at presynaptic terminals. This blockage prevents the influx of calcium

ions ( $\text{Ca}^{2+}$ ) that is essential for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters.



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## References

- [1. Effects of synthetic omega-conotoxin on synaptic transmission - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. sigmaaldrich.cn \[sigmaaldrich.cn\]](#)
- [3. Synthesis and characterization of a disulfide bond isomer of omega-conotoxin GVIA - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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